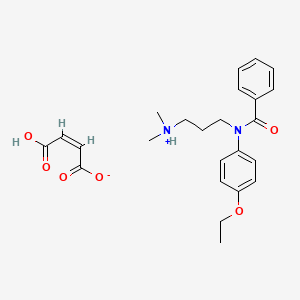
N-(3-(Dimethylamino)propyl)-4'-ethoxybenzanilide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate typically involves the reaction of 4’-ethoxybenzanilide with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of hydrocarbon solvents like toluene is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzanilides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to the acidic environment of target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but used primarily in polymer synthesis.
N-(3-(Dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Uniqueness
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate stands out due to its unique combination of an ethoxybenzanilide moiety and a dimethylamino group, which imparts both hydrophilicity and pH responsiveness. This makes it particularly suitable for applications in drug delivery and gene therapy, where controlled release and biocompatibility are crucial .
Eigenschaften
CAS-Nummer |
101404-38-0 |
|---|---|
Molekularformel |
C24H30N2O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-(N-benzoyl-4-ethoxyanilino)propyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C20H26N2O2.C4H4O4/c1-4-24-19-13-11-18(12-14-19)22(16-8-15-21(2)3)20(23)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-7,9-14H,4,8,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
LPHIUKUTDYGUHJ-BTJKTKAUSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C\C(=O)[O-])\C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


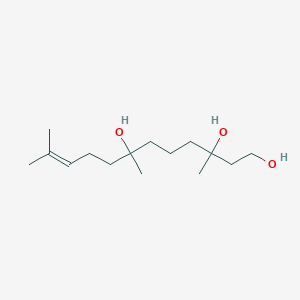
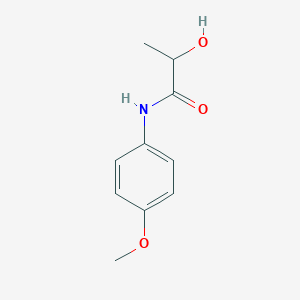


![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
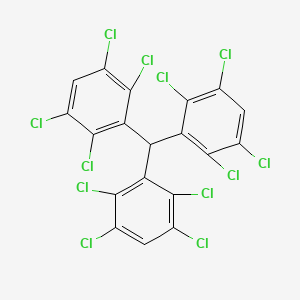
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

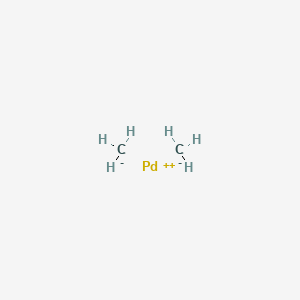
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

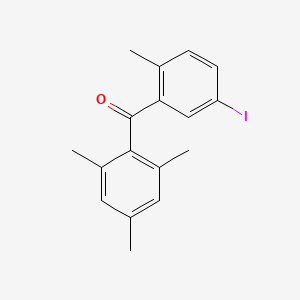

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
